{2-[Bis(propan-2-yl)amino]ethyl}(cyclopropylmethyl)amine
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Overview
Description
{2-[Bis(propan-2-yl)amino]ethyl}(cyclopropylmethyl)amine is an organic compound that belongs to the class of amines It is characterized by the presence of a cyclopropylmethyl group attached to the nitrogen atom of a diisopropylaminoethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[Bis(propan-2-yl)amino]ethyl}(cyclopropylmethyl)amine typically involves the reaction of diisopropylamine with an appropriate alkylating agent. One common method is the alkylation of diisopropylamine with cyclopropylmethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
{2-[Bis(propan-2-yl)amino]ethyl}(cyclopropylmethyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the cyclopropylmethyl group can be replaced by other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding amine oxides, while reduction may produce secondary or tertiary amines.
Scientific Research Applications
{2-[Bis(propan-2-yl)amino]ethyl}(cyclopropylmethyl)amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of {2-[Bis(propan-2-yl)amino]ethyl}(cyclopropylmethyl)amine involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the specific biological pathway involved. The cyclopropylmethyl group can enhance the compound’s binding affinity and selectivity towards its target.
Comparison with Similar Compounds
Similar Compounds
- {2-[Bis(propan-2-yl)amino]ethyl}(methyl)amine
- {2-[Bis(propan-2-yl)amino]ethyl}(propan-2-yl)amine
- {2-[Bis(propan-2-yl)amino]ethyl}(pyridin-2-ylmethyl)amine
Uniqueness
{2-[Bis(propan-2-yl)amino]ethyl}(cyclopropylmethyl)amine is unique due to the presence of the cyclopropylmethyl group, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H26N2 |
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Molecular Weight |
198.35 g/mol |
IUPAC Name |
N-(cyclopropylmethyl)-N',N'-di(propan-2-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C12H26N2/c1-10(2)14(11(3)4)8-7-13-9-12-5-6-12/h10-13H,5-9H2,1-4H3 |
InChI Key |
BEVHEIBALOTMHN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(CCNCC1CC1)C(C)C |
Origin of Product |
United States |
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